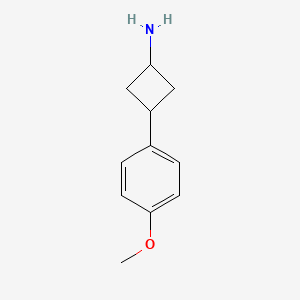

cis-3-(4-Methoxyphenyl)cyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOHUPTWZGRJBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 3 4 Methoxyphenyl Cyclobutanamine and Analogues

Stereocontrolled Approaches to Substituted Cyclobutanamines

The synthesis of substituted cyclobutanamines presents a significant challenge due to the inherent ring strain of the four-membered carbocycle and the need for precise control over stereochemistry. Stereocontrolled synthesis, which governs the three-dimensional arrangement of atoms, is paramount for producing specific isomers, as different stereoisomers can exhibit vastly different biological activities and physical properties. Key strategies focus on controlling both diastereoselectivity (relative stereochemistry, e.g., cis vs. trans) and enantioselectivity (absolute stereochemistry, e.g., R vs. S).

Modern synthetic methods provide access to a wide array of substituted cyclobutanes with high levels of stereocontrol. nih.govrsc.org These methods include photochemical and transition-metal-catalyzed [2+2] cycloadditions, ring-expansion reactions of cyclopropanes, and intramolecular cyclizations. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials. For amine-substituted cyclobutanes, the stereochemistry can be established either during the formation of the cyclobutane (B1203170) ring or by stereoselective introduction of the amino group onto a pre-existing cyclobutane core. nih.gov The development of catalytic and enantioselective reactions has been a major focus, allowing for the efficient production of single enantiomers without the need for classical resolution techniques. nih.gov

Diastereoselective and Enantioselective Routes to cis-3-(4-Methoxyphenyl)cyclobutanamine

Achieving the cis configuration in 3-substituted cyclobutanamines like this compound is a primary objective. The cis relationship between the amino group and the 4-methoxyphenyl (B3050149) group significantly influences the molecule's conformation and biological interactions.

Diastereoselective Routes: One of the most powerful methods for constructing the cyclobutane core is the [2+2] cycloaddition reaction. nih.govresearchgate.net Photochemical [2+2] cycloadditions of alkenes, often sensitized by a triplet sensitizer, can yield cyclobutane products. The diastereoselectivity of these reactions can be influenced by steric and electronic factors of the substrates. For the synthesis of the target molecule, a potential route involves the cycloaddition of an enol ether with 4-vinylanisole, followed by conversion of the resulting alkoxycyclobutane to the amine. Another approach is the transition-metal-catalyzed [2+2] cycloaddition, which can offer different selectivity profiles compared to photochemical methods.

A diastereoselective synthesis reported by Merck for a related cyclobutane hydroxy acid, a viable precursor to the target amine, involves the double alkylation of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin (B41342), which delivers the cyclobutane core as a single diastereomer. acs.org Subsequent conversion of the carboxylic acid and hydroxyl groups to the desired amine would yield the target compound.

Enantioselective Routes: The synthesis of a single enantiomer of this compound requires asymmetric catalysis or the use of chiral starting materials. Visible-light-induced asymmetric [2+2] cycloaddition of alkenes has emerged as a powerful tool for creating chiral cyclobutanes. chemistryviews.org Cascade reactions, combining an initial iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition, have been developed to produce enantioenriched cyclobutane derivatives with high diastereoselectivity and excellent enantioselectivity. chemistryviews.org This strategy avoids the need for directing groups on the alkene substrates.

The following table summarizes representative enantioselective methods applicable to the formation of the chiral cyclobutane core.

| Catalyst/Method | Substrate 1 | Substrate 2 | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Ir/Photocatalyst Cascade | Cinnamyl Alcohol | Allyl Acetate | >20:1 | 95-99% |

| Chiral Lewis Acid | Aryl Enone | Alkene | 10:1 - >20:1 | 85-97% |

| Organocatalysis | Enamine | Nitroalkene | >95:5 | >90% |

This table presents generalized data for the synthesis of substituted cyclobutanes, illustrating the high levels of selectivity achievable with modern methods.

Chiral Auxiliary and Organocatalytic Strategies for Cyclobutane Formation

To induce chirality in the cyclobutane ring, chiral auxiliaries and organocatalysts represent two distinct and powerful strategies.

Chiral Auxiliary Strategies: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. For cyclobutane synthesis, a chiral auxiliary could be appended to one of the alkene precursors in a [2+2] cycloaddition. For example, an acrylate (B77674) ester derived from a chiral alcohol like trans-2-phenyl-1-cyclohexanol (B1200244) can be reacted with 4-vinylanisole. wikipedia.org The steric bulk of the auxiliary shields one face of the double bond, leading to a diastereoselective cycloaddition. Subsequent cleavage of the auxiliary reveals the enantiomerically enriched cyclobutane product. Oxazolidinones and camphorsultams are other common auxiliaries that have proven effective in a variety of asymmetric transformations, including cycloadditions and alkylations. wikipedia.org

Organocatalytic Strategies: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. rsc.org This approach avoids the use of potentially toxic or expensive metals. For cyclobutane formation, organocatalytic formal [2+2] cycloadditions have been developed based on tandem iminium–enamine activation of enals. nih.govrsc.org In a typical reaction, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion, which then reacts with an alkene. This is often followed by an enamine-catalyzed intramolecular ring closure to form the cyclobutane ring with high stereocontrol. mdpi.com These methods can generate multiple contiguous stereocenters with excellent diastereo- and enantioselectivity. mdpi.com

| Strategy | Catalyst/Auxiliary Example | Key Intermediate | Stereocontrol Mechanism |

| Chiral Auxiliary | (R)-trans-2-Phenylcyclohexanol | Chiral Acrylate Ester | Steric shielding of one face of the alkene |

| Organocatalysis | Diarylprolinol Silyl Ether | Chiral Iminium Ion / Enamine | Steric hindrance in the catalyst-substrate complex |

Precursor Chemistry and Convergent Synthetic Pathways to the Cyclobutane Core

Precursor Chemistry: Key precursors for the synthesis of the 4-methoxyphenylcyclobutane core include:

4-Vinylanisole (4-Methoxystyrene): A readily available starting material that can serve as the C2 component in a [2+2] cycloaddition.

4-Methoxyphenylacetic Acid: As demonstrated in a scalable synthesis of related compounds, its dianion can undergo a double alkylation with epichlorohydrin to form a cyclobutane ring. acs.org This precursor directly installs the 4-methoxyphenyl group and a carboxylic acid handle for further functionalization.

Cyclobutanone (B123998) Derivatives: 3-(4-Methoxyphenyl)cyclobutanone can be a versatile intermediate. The ketone can be converted to the amine via reductive amination or through a Beckmann rearrangement of the corresponding oxime, with stereochemical control being a key consideration.

Convergent Pathways: A convergent retrosynthetic analysis of this compound could involve disconnecting the molecule into a cyclobutane core and the amine functionality.

Pathway A (Cycloaddition-based): This pathway involves the [2+2] cycloaddition between a ketene (B1206846) acetal (B89532) and 4-vinylanisole. The resulting 1-alkoxy-1-(trimethylsilyloxy)-3-(4-methoxyphenyl)cyclobutane can be hydrolyzed to the corresponding cyclobutanone. Subsequent stereoselective reduction of the ketone and conversion of the alcohol to an amine, or direct reductive amination, would yield the final product.

Pathway B (Ring-Expansion-based): A suitably substituted cyclopropylcarbinol can undergo ring expansion to form a cyclobutanone. For example, a 1-(4-methoxyphenyl)-2-(hydroxymethyl)cyclopropane derivative could be rearranged under acidic or thermal conditions to provide 3-(4-methoxyphenyl)cyclobutanone.

Pathway C (Intramolecular Cyclization): A 1,4-dihalobutane derivative bearing a 4-methoxyphenyl group could undergo an intramolecular Wurtz-type coupling or a similar cyclization to form the cyclobutane ring.

The pathway involving the dianion of 4-methoxyphenylacetic acid is particularly attractive for its scalability and high diastereoselectivity. acs.org

Reaction Mechanisms and Kinetic Analysis of Key Transformations in this compound Synthesis

Understanding the reaction mechanisms and kinetics of the key bond-forming steps is essential for controlling selectivity and optimizing the synthesis.

Reaction Mechanisms:

[2+2] Photocycloaddition: The mechanism of a sensitized photochemical [2+2] cycloaddition typically involves the formation of an excited triplet state of one of the alkene components. This triplet species then adds to the ground-state second alkene in a stepwise manner, forming a 1,4-diradical intermediate. The stereochemical outcome is determined by the conformational preferences of this diradical and the rates of bond rotation versus ring closure. The formation of the more stable diradical intermediate often dictates the regioselectivity.

Organocatalyzed [2+2] Cycloaddition: The mechanism proceeds through distinct catalytic cycles. For example, in a reaction catalyzed by a diarylprolinol silyl ether, the catalyst first forms a chiral iminium ion with an enal. This undergoes a stereoselective Michael addition with a nucleophilic alkene (e.g., another enamine). The resulting intermediate then cyclizes, and hydrolysis releases the cyclobutane product and regenerates the catalyst. The stereochemistry is controlled by the chiral environment created by the catalyst, which directs the facial approach of the reactants. rsc.org

Dianion Alkylation: The reaction of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin likely proceeds via a tandem S N 2 reaction. The first nucleophilic attack by the carbanion opens the epoxide, and a second, intramolecular S N 2 reaction by the newly formed alkoxide displaces the chloride, forming the cyclobutane ring. The cis stereochemistry is likely favored due to the geometric constraints of the transition state in the intramolecular cyclization step.

Kinetic Analysis: Kinetic analysis provides quantitative data on reaction rates, allowing for a deeper understanding of the mechanism and the influence of various parameters. Modern techniques, such as reaction monitoring in continuous flow systems, allow for the rapid collection of kinetic data. researchgate.net For the synthesis of this compound, a kinetic study could involve:

Measuring Reaction Orders: Systematically varying the concentration of each reactant (e.g., the alkene, the catalyst) and monitoring the initial reaction rate to determine the order of the reaction with respect to each component.

Determining Activation Parameters: Conducting the reaction at different temperatures to construct an Arrhenius plot, from which the activation energy (Ea) can be calculated. This provides insight into the energy barrier of the rate-determining step.

Isotope Effect Studies: Using isotopically labeled substrates (e.g., with deuterium) to probe which bonds are broken or formed in the rate-determining step.

This data is invaluable for identifying the rate-limiting step, validating proposed mechanisms, and optimizing reaction conditions for efficiency and selectivity.

Optimization of Reaction Parameters and Process Intensification for Cyclobutanamine Production

Transitioning a synthetic route from laboratory-scale discovery to large-scale production requires rigorous optimization of reaction parameters and often involves process intensification to improve efficiency, safety, and cost-effectiveness.

Optimization of Reaction Parameters: The yield and selectivity of a reaction are highly dependent on parameters such as temperature, pressure, solvent, catalyst loading, and substrate concentration. A systematic approach, such as Design of Experiments (DoE), can be used to efficiently explore the parameter space and identify optimal conditions. nih.govrsc.org For a key step like a catalytic [2+2] cycloaddition, a factorial design could be employed to study the effects and interactions of several variables simultaneously.

| Parameter | Range Explored | Effect on Yield | Effect on cis:trans Ratio |

| Temperature | -20 °C to 40 °C | Increased at higher temp, but side products also increase | Lower temp generally favors higher selectivity |

| Catalyst Loading | 1 mol% to 10 mol% | Higher loading increases rate, but may not be cost-effective | Optimal loading needed to balance rate and selectivity |

| Solvent | Toluene, CH2Cl2, THF | Polarity and coordinating ability can significantly impact both | Non-polar solvents often favor higher diastereoselectivity |

| Concentration | 0.1 M to 1.0 M | Higher concentration increases rate but may lead to dimerization | Can influence selectivity through aggregation effects |

This table illustrates a hypothetical optimization study for a cyclobutane-forming reaction.

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. psecommunity.org For cyclobutanamine production, key intensification technologies include:

Continuous Flow Synthesis: Performing reactions in microreactors or packed-bed reactors offers superior heat and mass transfer, precise control over reaction time, and enhanced safety, especially for highly exothermic or hazardous reactions. unito.itmdpi.com Photochemical reactions are particularly well-suited to flow chemistry, as the high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture. nih.gov

Alternative Energy Sources: Microwave irradiation or ultrasonic cavitation can dramatically accelerate reaction rates by providing efficient and targeted energy input. unito.it

These technologies can lead to significant improvements in space-time yield, reduce waste, and allow for a more streamlined and automated production process. ijirset.com

Principles of Sustainable Synthesis Applied to Cyclobutane Derivatives

The application of green chemistry principles is essential for developing environmentally responsible synthetic routes to cyclobutane derivatives. The goal is to minimize the environmental impact of chemical manufacturing by addressing issues such as waste generation, energy consumption, and the use of hazardous substances.

Key principles applied to the synthesis of this compound include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. [2+2] cycloadditions are inherently atom-economical as all atoms of the reactants are incorporated into the product.

Use of Catalysis: Employing catalytic reagents (e.g., organocatalysts, photocatalysts, or transition metals) in small amounts is superior to using stoichiometric reagents, which generate large quantities of waste. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. Photochemical reactions, which can often be run at room temperature, are advantageous in this regard. nih.gov

Use of Safer Solvents and Reagents: Selecting solvents and reagents with low toxicity, environmental persistence, and flammability. Where possible, reactions in water or solvent-free systems are ideal.

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild conditions (aqueous environment, neutral pH, room temperature) and is a key technology for sustainable synthesis. nih.gov For example, a lipase (B570770) could be used for the kinetic resolution of a racemic cyclobutane ester precursor, or a transaminase could be used to directly install the amine group onto a cyclobutanone enantioselectively.

By integrating these principles from the outset of route design, chemists can develop more sustainable and economically viable processes for the production of valuable cyclobutane derivatives.

Theoretical and Computational Chemistry of Cis 3 4 Methoxyphenyl Cyclobutanamine

Conformational Analysis and Potential Energy Surfaces of the Cyclobutanamine Core

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate angular and torsional strain. The presence of two substituents in a cis configuration on this core introduces significant steric and electronic interactions that dictate the preferred geometry and the energy barriers between different conformations.

Quantum chemical calculations are indispensable tools for accurately determining the structure and energetics of molecules like cis-3-(4-Methoxyphenyl)cyclobutanamine. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), along with Density Functional Theory (DFT) using various functionals (e.g., B3LYP, M06-2X), are employed to explore the potential energy surface of the cyclobutane ring. researchgate.netnih.gov

The key parameter describing the non-planarity of the cyclobutane ring is the puckering angle (θ). For unsubstituted cyclobutane, this angle is approximately 29-36°, with a small energy barrier to ring inversion (the process where one puckered conformation converts to another through a planar transition state) of around 1.5 kcal/mol (or ~500 cm⁻¹). nih.govnih.govsmu.edu The substituents on the this compound ring significantly influence this puckering.

The two primary puckered conformations for a 1,3-disubstituted cyclobutane are the diequatorial and diaxial forms. In the cis isomer, the substituents can adopt a conformation where one is axial (ax) and the other is equatorial (eq), or they can be in a diequatorial-like arrangement in the puckered ring. Due to steric hindrance, the conformation that places the bulky 4-methoxyphenyl (B3050149) and amine groups in positions that minimize steric clash is heavily favored. Computational studies on similar substituted cyclobutanes show that diequatorial conformations are generally more stable. researchgate.net

Table 1: Representative Calculated Energy Profile for Cyclobutane Ring Puckering

| Parameter | Planar (D₄h) Transition State | Puckered (D₂d) Minimum |

|---|---|---|

| Puckering Angle (θ) | 0° | ~29.7° nih.gov |

| Relative Energy (MP4/aug-cc-pVTZ) | 1.42 kcal/mol | 0 kcal/mol |

| C-C Bond Length | 1.548 Å | 1.554 Å nih.gov |

| C-C-C Angle | 90.0° | 88.1° nih.gov |

Note: This data is for unsubstituted cyclobutane and serves as a baseline for understanding the fundamental puckering behavior. Substituents in this compound will alter these values.

For this compound, the lowest energy conformation is predicted to have the cyclobutane ring puckered with the large 4-methoxyphenyl group in an equatorial position to minimize 1,3-diaxial interactions. The amine group would consequently also be in an equatorial position on the opposite side of the ring.

The surrounding medium can significantly influence the conformational equilibrium of a molecule. frontiersin.org Solvent effects are typically modeled computationally using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. nih.gov

For this compound, the presence of a polar amine group and a moderately polar methoxy (B1213986) group suggests that its conformational preferences will be sensitive to solvent polarity.

In non-polar solvents (e.g., cyclohexane, benzene): Intramolecular interactions will dominate. The conformational preference will be primarily driven by minimizing steric hindrance, favoring the diequatorial conformer.

In polar protic solvents (e.g., water, methanol): The solvent can form hydrogen bonds with the amine group. This solvation can stabilize conformers where the amine group is more exposed. While the diequatorial conformer is still likely to be the most stable, the energy difference between it and other conformers may decrease. arxiv.org The solvent's dielectric constant can also stabilize conformers with a larger dipole moment.

Computational studies show that polar solvents can lower the energy barrier for conformational changes and sometimes even shift the equilibrium to favor a different conformer compared to the gas phase. frontiersin.orgarxiv.org

Electronic Structure and Reactivity Descriptors of this compound

The arrangement of electrons in a molecule dictates its reactivity. Computational methods provide powerful tools to visualize electron distribution and quantify reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgstudylib.net

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. Regions of the molecule with large HOMO coefficients are typically nucleophilic. For this compound, the HOMO is expected to have significant contributions from the electron-rich 4-methoxyphenyl ring and the nitrogen lone pair of the amine group, making these sites susceptible to electrophilic attack. youtube.com

LUMO: The LUMO is the orbital that is most likely to accept electrons. Regions with large LUMO coefficients are electrophilic. The LUMO is likely to be an antibonding π* orbital distributed over the aromatic ring.

Table 2: Representative FMO Energies and Global Reactivity Indices

| Parameter | Formula | Representative Value | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | 1.5 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.7 eV | Indicates chemical stability (larger gap = more stable) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.35 eV | Measures the "escaping tendency" of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.85 eV | Measures resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ² / (2η) | 0.72 eV | Index of electrophilic character |

Note: These values are hypothetical estimates for this compound based on similar aromatic amines, calculated at a typical DFT level.

A smaller HOMO-LUMO gap generally implies higher reactivity. imperial.ac.uk The calculated indices for this compound would suggest a stable molecule with moderate reactivity, primarily acting as a nucleophile due to its relatively high-energy HOMO.

An Electrostatic Potential (ESP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.orgdeeporigin.com It provides an intuitive picture of the charge distribution and is invaluable for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. youtube.com

For this compound, the ESP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are attractive to electrophiles. These would be concentrated around the oxygen atom of the methoxy group and the nitrogen atom of the amine group due to the presence of lone pairs. walisongo.ac.id

Positive Potential (Blue): Regions of low electron density, attractive to nucleophiles. These would be located on the hydrogen atoms attached to the amine group (N-H protons), making them potential hydrogen bond donors.

Neutral Potential (Green): Regions with balanced charge, such as the hydrocarbon backbone of the cyclobutane ring and the carbon atoms of the aromatic ring.

Analysis of the partial atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, complements the ESP map by providing quantitative values for the charge at each atomic center. This data confirms the polarization of the C-N, C-O, and N-H bonds.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Studies

While quantum chemical calculations provide a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations would be used to:

Explore Conformational Dynamics: Simulate the puckering motion of the cyclobutane ring in real-time. This can reveal the frequency of ring inversion and the lifetimes of different puckered states. It can also show the rotational flexibility of the 4-methoxyphenyl and amine substituents.

Study Solvation Structure: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the structure of the solvent shell. Radial Distribution Functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific sites, such as the amine group's nitrogen and hydrogen atoms, providing a detailed picture of hydrogen bonding.

Calculate Thermodynamic Properties: From the simulation trajectory, one can calculate properties like the free energy difference between conformers, providing a more accurate picture of the conformational equilibrium in solution than static calculations alone.

These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a realistic chemical environment, offering crucial insights into its physical properties and interactions.

Ligand-Protein Docking and Molecular Modeling of this compound-Receptor Interactions

Detailed ligand-protein docking and molecular modeling studies specifically for this compound are not extensively available in publicly accessible scientific literature. Computational investigations are crucial for elucidating the binding modes and interaction patterns of small molecules with their biological targets. Such studies typically involve predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process helps in understanding the fundamental molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding affinity and selectivity of a compound.

In the absence of direct studies on this compound, general principles of molecular modeling for similar pharmacophores, such as those containing a methoxyphenyl group, can be considered. For instance, the methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with the amino acid residues in the binding pocket of a receptor. The cyclobutane ring provides a rigid scaffold that influences the spatial orientation of the pharmacophoric groups. The amine group is a key functional group that can act as a hydrogen bond donor and form salt bridges, significantly contributing to the binding energy.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor. The binding site on the receptor would be defined, and a docking algorithm would be used to generate a series of possible binding poses. These poses would then be scored based on a scoring function that estimates the binding free energy. The results would provide insights into the most probable binding mode and the key interactions driving the ligand-receptor recognition.

Interactive Data Table: Hypothetical Docking Parameters

| Parameter | Description | Typical Value/Setting |

| Receptor Target | The protein to which the ligand is docked. | Not specified in literature |

| Docking Software | The program used to perform the docking simulation. | e.g., AutoDock, Glide, GOLD |

| Scoring Function | The mathematical model used to estimate binding affinity. | e.g., Empirical, Knowledge-based |

| Grid Box Dimensions | The size of the search space for the ligand in the receptor's active site. | Dependent on active site size |

| Number of Poses | The number of distinct binding conformations generated. | Typically 10-100 |

In Silico Screening and Computational Design of this compound Derivatives

In silico screening and computational design are powerful tools in drug discovery for identifying novel and potent derivatives of a lead compound. For this compound, these methods could be employed to explore the chemical space around its core structure to design new analogs with improved pharmacological properties.

Virtual screening of large compound libraries could be performed to identify molecules with similar structural features or predicted binding affinities to a specific target. This can be achieved through either ligand-based or structure-based approaches. In a ligand-based approach, the known structure of this compound would be used as a template to search for similar molecules. Structure-based virtual screening, on the other hand, would involve docking a library of compounds into the binding site of a target receptor and ranking them based on their predicted binding scores.

Computational design of novel derivatives would involve making specific modifications to the structure of this compound and evaluating the effect of these changes on its predicted activity. For example, different substituents could be introduced on the phenyl ring to modulate its electronic and steric properties. The cyclobutane ring could be replaced with other cyclic scaffolds to explore different conformational constraints. The amine group could also be modified to alter its basicity and hydrogen bonding capacity.

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates, thereby reducing the time and cost associated with experimental screening.

Interactive Data Table: Potential Modifications for Derivative Design

| Modification Site | Type of Modification | Rationale |

| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups | To modulate electronic properties and potential for hydrogen bonding or halogen bonding. |

| Methoxyphenyl Group | Alteration of the substituent at the 4-position | To explore the impact of different functional groups on binding affinity and selectivity. |

| Cyclobutane Scaffold | Replacement with other small cycloalkanes (e.g., cyclopentane, cyclohexane) | To investigate the effect of ring size and conformation on the spatial arrangement of substituents. |

| Amine Group | Acylation, alkylation, or formation of amides | To modify the basicity, hydrogen bonding potential, and overall physicochemical properties. |

Mechanistic Investigations of Cis 3 4 Methoxyphenyl Cyclobutanamine in Biological Systems Excluding Pharmacological Outcomes and Toxicity

Application of cis-3-(4-Methoxyphenyl)cyclobutanamine as a Molecular Probe for Biological Pathway Delineation.

Extensive literature searches did not yield any specific studies or detailed research findings on the application of this compound as a molecular probe for the delineation of biological pathways. While research exists on various cyclobutane (B1203170) and methoxyphenyl derivatives in a range of biological contexts, information focusing on the mechanistic investigation of this particular compound as a tool for pathway analysis is not available in the public domain.

Therefore, it is not possible to provide an article with data tables and detailed research findings on this specific topic as per the request. The scientific community has not published research that would fulfill the specific constraints of the provided outline.

Advanced Spectroscopic and Chromatographic Methodologies for Cis 3 4 Methoxyphenyl Cyclobutanamine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of cis-3-(4-Methoxyphenyl)cyclobutanamine. Both ¹H and ¹³C NMR spectra provide essential information regarding the chemical environment of each atom, while specific coupling constants and advanced experiments elucidate the stereochemistry and conformation of the cyclobutane (B1203170) ring.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group, the aromatic protons of the p-methoxyphenyl ring, and the protons on the cyclobutane ring. The protons on the cyclobutane ring (H1, H2, H3, H4) present a complex spin system. The cis-configuration dictates specific spatial relationships, leading to characteristic coupling constants (J-values) between adjacent protons. researchgate.net In cis-1,3-disubstituted cyclobutanes, the ring often adopts a puckered conformation, and the vicinal coupling constants are influenced by the dihedral angles between protons. researchgate.net

| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| H1 (methine) | δ 3.5 - 3.7 ppm (m) | δ 40 - 42 ppm |

| H2/H4 (methylene) | δ 2.0 - 2.4 ppm (m) | δ 30 - 33 ppm |

| H3 (methine) | δ 3.8 - 4.0 ppm (m) | δ 48 - 50 ppm |

| Aromatic (ortho to OMe) | δ 7.1 - 7.2 ppm (d) | δ 128 - 129 ppm |

| Aromatic (meta to OMe) | δ 6.8 - 6.9 ppm (d) | δ 113 - 114 ppm |

| Methoxy (-OCH₃) | δ 3.7 - 3.8 ppm (s) | δ 55 - 56 ppm |

| Aromatic (ipso-C) | - | δ 135 - 137 ppm |

| Aromatic (C-OMe) | - | δ 158 - 159 ppm |

2D-NMR Techniques (NOESY, COSY, ROESY) for Spatial Proximity Analysis

Two-dimensional (2D) NMR experiments are indispensable for confirming the cis stereochemistry of the substituents.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons. It would show correlations between H1 and its adjacent H2/H4 protons, and between H3 and its adjacent H2/H4 protons, confirming the connectivity within the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. For a cis configuration, a crucial NOE or ROE correlation would be observed between the methine proton at C1 (H1) and the methine proton at C3 (H3). ias.ac.in This cross-peak indicates that these two protons are on the same face of the cyclobutane ring, providing definitive proof of the cis relative stereochemistry.

Chiral NMR Shift Reagents and Anisotropic Tags for Enantiomeric Purity

To determine the enantiomeric purity of a sample of this compound, chiral NMR techniques are employed. These methods rely on converting the enantiomeric mixture into a pair of diastereomers (either through covalent derivatization or transient complexation) which can be distinguished by NMR.

Chiral NMR Shift Reagents: Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. The primary amine of the analyte coordinates to the Lewis acidic lanthanide center, forming transient diastereomeric complexes. This interaction induces different chemical shifts for the protons of each enantiomer, allowing for their distinct signals to be resolved and integrated to determine the enantiomeric ratio. acs.orgbohrium.com

Chiral Derivatizing Agents (CDAs): The amine can be reacted with an enantiomerically pure CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form stable diastereomeric amides. frontiersin.org These diastereomers exhibit distinct chemical shifts, particularly for protons near the newly formed chiral center, enabling quantification of the original enantiomers. A simple three-component system involving agents like 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol can also be used to generate easily distinguishable diastereoisomeric iminoboronate esters. nih.govresearchgate.net

| Technique | Reagent | Observed Effect | Hypothetical Δδ (ppm) for H3 |

| Chiral Shift Reagent | (R)-Eu(hfc)₃ | Splitting of enantiomeric signals | 0.05 - 0.20 |

| Chiral Derivatizing Agent | (R)-Mosher's Acid Chloride | Formation of two distinct diastereomeric amide signals | 0.10 - 0.30 |

Chiral Chromatography and Electrophoretic Methods for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful separation techniques for accurately quantifying the enantiomeric excess (% ee) of this compound.

Chiral HPLC: This is the most common method for enantiomeric separation. nih.govnih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are particularly effective for separating a wide range of chiral compounds, including amines. yakhak.orgresearchgate.net The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. chiralpedia.com

Chiral Capillary Electrophoresis (CE): CE offers high efficiency and rapid method development for chiral separations. bohrium.com In this technique, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most frequently used chiral selectors for this purpose. chromatographyonline.comresearchgate.net The enantiomers form transient diastereomeric inclusion complexes with the CD, which have different mobilities in the applied electric field, thus enabling their separation. nih.govmdpi.com

| Method | Chiral Selector / Stationary Phase | Mobile Phase / Buffer | Hypothetical Rt (min) Enantiomer 1 | Hypothetical Rt (min) Enantiomer 2 | Resolution (Rₛ) |

| HPLC | Chiralpak® IA (Amylose derivative) | Hexane/Isopropanol/Diethylamine | 8.5 | 9.8 | > 1.5 |

| CE | 20 mM Hydroxypropyl-β-Cyclodextrin | 50 mM Phosphate Buffer (pH 2.5) | 12.1 | 12.5 | > 2.0 |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

While NMR and chromatography can establish relative stereochemistry and enantiomeric purity, chiroptical methods like CD and VCD are used to determine the absolute configuration (e.g., (1R,3R) vs. (1S,3S)).

Circular Dichroism (CD): Electronic CD measures the differential absorption of left and right circularly polarized light by electronic transitions, typically in the UV region. The p-methoxyphenyl group acts as a chromophore. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a fingerprint for a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD is the vibrational equivalent of CD, measuring the differential absorption of circularly polarized light in the infrared region. nih.gov VCD provides a much richer, more detailed spectrum than electronic CD. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by ab initio density functional theory (DFT) calculations for one of the enantiomers (e.g., the (1R,3R)-isomer). nih.govresearchgate.net A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the molecule in solution. spectroscopyeurope.combiotools.us

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecular ion, which allows for the determination of its elemental formula with high confidence. Tandem mass spectrometry (MS/MS) experiments are used to fragment the ion and analyze the resulting pieces, offering valuable structural insights. nih.gov

For this compound, a likely fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would involve the characteristic cleavage of the cyclobutane ring. The ring can cleave into two ethylene fragments or undergo fission adjacent to a substituent.

Proposed Key Fragmentation Steps:

Ring Cleavage: The cyclobutane ring can cleave to form a radical cation of styrene and an aminoethylene fragment, or other combinations.

Benzylic Cleavage: Loss of the cyclobutylamino moiety to generate a stable tropylium-like ion derived from the methoxyphenyl group.

Loss of Ammonia: Cleavage of the C-N bond can lead to the loss of an NH₃ molecule from the protonated molecular ion.

| Hypothetical Fragment | Proposed Structure | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 |

| [M-NH₂]⁺ | C₁₁H₁₃O⁺ | 161.0961 |

| [C₈H₉O]⁺ | H₂C=C₆H₄-OCH₃⁺ | 121.0648 |

| [C₇H₇]⁺ | Tropylium ion (from rearrangement) | 91.0542 |

X-ray Crystallography of this compound and its Co-crystals/Salts

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in space.

For this compound, a single-crystal X-ray structure would provide incontrovertible proof of:

The connectivity of the atoms.

The cis relative stereochemistry of the methoxyphenyl and amino groups.

The puckered conformation of the cyclobutane ring in the solid state.

To determine the absolute configuration, the amine is often co-crystallized with an enantiomerically pure chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form a diastereomeric salt. researchgate.net The known absolute configuration of the co-former allows for the unambiguous assignment of the absolute configuration of the amine through anomalous dispersion effects, typically analyzed using the Flack parameter. mdpi.com

| Parameter | Hypothetical Crystallographic Data (for a Tartrate Salt) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 6.2 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2° |

| Molecules per unit cell (Z) | 4 |

| Flack Parameter | ~0.0(1) |

| Final Assignment | Unambiguous (1R,3R) or (1S,3S) configuration |

Exploration of Cis 3 4 Methoxyphenyl Cyclobutanamine As a Synthetic Building Block and Functional Moiety

Utilization in Multi-Step Organic Synthesis for Complex Molecules

The strategic incorporation of the cis-3-(4-methoxyphenyl)cyclobutanamine scaffold into complex molecular architectures offers a pathway to novel chemical entities with defined three-dimensional orientations of substituents. Its utility as a synthetic building block is predicated on the ability to stereoselectively introduce the aminocyclobutane unit and subsequently leverage its functional handles for divergent synthesis.

While the direct stereoselective synthesis of this compound is not extensively detailed in the literature, several established methodologies for the synthesis of analogous 3-arylcyclobutane derivatives provide a blueprint for its potential preparation. These strategies often rely on cycloaddition reactions or ring expansions/contractions to construct the cyclobutane (B1203170) core with the desired stereochemistry.

One plausible approach involves the [2+2] cycloaddition of a 4-methoxystyrene (B147599) derivative with a suitable ketene (B1206846) equivalent, followed by stereoselective reduction of the resulting cyclobutanone (B123998) and subsequent conversion of a hydroxyl or other functional group to the amine. The cis stereochemistry can be directed by the choice of reagents and reaction conditions. For instance, the synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids has been achieved, demonstrating that stereocontrol in 3-arylcyclobutane systems is feasible. nuph.edu.ua

Another potential route could involve the ring contraction of a suitably substituted pyrrolidine (B122466) derivative. Such methods have been shown to proceed with a high degree of stereoselectivity, offering a pathway to enantiomerically enriched cyclobutanes. The starting pyrrolidine could be synthesized from readily available precursors, with the stereochemistry set early in the synthetic sequence.

The table below outlines a conceptual comparison of potential synthetic strategies for achieving the cis-3-arylcyclobutanamine core, based on methodologies reported for similar structures.

| Synthetic Strategy | Key Transformation | Potential for Stereocontrol | Precursors |

| [2+2] Cycloaddition | Ketene-alkene cycloaddition | High, dependent on reagents and substrate | 4-Methoxystyrene, ketene equivalent |

| Ring Contraction | Favorskii rearrangement or similar | High, dependent on stereochemistry of starting material | Substituted cyclopentanone |

| Ring Expansion | Tiffeneau-Demjanov rearrangement | Moderate to high | Substituted cyclopropylmethylamine |

| From Cyclobutanone | Stereoselective reduction and amination | High, dependent on reducing and aminating agents | 3-(4-Methoxyphenyl)cyclobutanone |

Once obtained, this compound serves as a valuable scaffold for divergent synthesis, allowing for the creation of a library of diverse molecules from a common intermediate. The primary amine and the aromatic ring are key functional handles for elaboration.

The amine group can undergo a wide range of transformations, including acylation, alkylation, sulfonylation, and arylation, to introduce a variety of substituents. These modifications can be used to modulate the biological activity or material properties of the resulting compounds. Furthermore, the amine can be used to direct C-H activation on the cyclobutane ring, enabling the introduction of further functionality.

The 4-methoxyphenyl (B3050149) group can also be a site for diversification. The methoxy (B1213986) group can be cleaved to reveal a phenol, which can then be alkylated or arylated. The aromatic ring itself is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of substituents at the ortho positions to the methoxy group. This dual functionalizability makes this compound a powerful tool for generating molecular diversity.

| Functional Handle | Potential Transformations | Introduced Functionality |

| Primary Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination | Amides, Secondary/Tertiary Amines, Sulfonamides |

| 4-Methoxyphenyl Ring | O-Demethylation, Electrophilic Aromatic Substitution | Phenols, Substituted Aromatics |

| Cyclobutane Scaffold | C-H Functionalization (directed by the amine) | Alkylated or Arylated Cyclobutanes |

Incorporation into Advanced Materials Science Constructs

The incorporation of unique molecular building blocks into polymers and other advanced materials is a key strategy for developing materials with novel properties. While the specific use of this compound in materials science is not yet reported, its structure suggests potential applications. The rigid cyclobutane core can impart conformational constraint to a polymer backbone, potentially leading to materials with enhanced thermal stability or specific morphologies. nih.gov

The amine functionality allows for its use as a monomer in the synthesis of polyamides, polyimides, or polyureas. The 4-methoxyphenyl group can influence the electronic properties and solubility of the resulting polymers. Furthermore, the potential for post-polymerization modification of the aromatic ring or any unreacted amine groups offers a route to functional materials with tailored properties. The synthesis of polyfunctional cyclobutane monomers has been reported, highlighting the feasibility of incorporating such structures into polymeric chains. researchgate.net

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing this compound

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). rsc.orgcd-bioparticles.nettcichemicals.comtcichemicals.comrsc.org The properties of these materials are highly dependent on the geometry and functionality of the organic linkers.

There are currently no reports of this compound being used as a linker in the synthesis of MOFs or COFs. However, its structure contains the necessary functionality to act as a building block for such materials. To be utilized as a linker, the molecule would need to be further functionalized with coordinating groups, such as carboxylic acids or pyridyl moieties, that can bind to metal centers or form covalent bonds with other organic monomers. For example, derivatization of the aromatic ring with two carboxylic acid groups would yield a bent, chiral dicarboxylate linker. The amine group could either be protected during framework synthesis or remain as a functional group within the pores of the resulting material. Amine-functionalized MOFs and COFs are of significant interest for applications such as CO2 capture and catalysis. cd-bioparticles.netrsc.org

The rigid and stereochemically defined nature of the this compound scaffold could lead to the formation of MOFs and COFs with unique topologies and pore environments. The chirality of the linker could also be exploited to create chiral frameworks for enantioselective separations or catalysis.

Ligand Design in Catalysis and Coordination Chemistry Employing this compound Derivatives

The development of new ligands is crucial for advancing the field of catalysis and coordination chemistry. The amine functionality of this compound makes it a suitable precursor for the synthesis of novel ligands. While there is no specific literature on ligands derived from this compound, general principles of ligand design suggest several possibilities.

The primary amine can be readily converted into a variety of coordinating groups. For example, reaction with pyridine-2-carboxaldehyde would yield a bidentate N,N-ligand. Further functionalization of the aromatic ring with another coordinating group, such as a phosphine (B1218219) or a second amine, could lead to tridentate or tetradentate ligands. The rigid cyclobutane backbone would pre-organize these coordinating groups in a specific spatial arrangement, which can have a significant impact on the properties of the resulting metal complexes. cam.ac.uknih.govresearchgate.net

The chirality of this compound is a particularly attractive feature for ligand design, as it offers the potential for developing catalysts for asymmetric transformations. The synthesis of chiral ligands from readily available chiral amines is a well-established strategy in catalysis. Metal complexes of such chiral ligands can be highly effective in enantioselective reactions. nih.govcsuohio.edu

| Ligand Type | Potential Synthesis from this compound | Potential Applications in Catalysis |

| Bidentate (N,N) | Reaction of the amine with a substituted pyridine-2-carboxaldehyde | Asymmetric hydrogenation, hydrosilylation |

| Tridentate (N,N,O) | Acylation of the amine with a salicylic (B10762653) acid derivative | Oxidation reactions, polymerization |

| Chiral Phosphine-Amine | Functionalization of the aromatic ring with a phosphine group | Asymmetric allylic alkylation |

Future Directions and Emerging Research Frontiers for Cis 3 4 Methoxyphenyl Cyclobutanamine

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Predictive Synthesis and Retrosynthesis:

Machine learning algorithms, trained on vast datasets of chemical reactions, can be employed to predict the most efficient synthetic pathways to cis-3-(4-Methoxyphenyl)cyclobutanamine and its derivatives. These models can analyze various synthetic strategies, considering factors like starting material availability, reaction yields, and stereoselectivity. For instance, AI could predict the optimal catalysts and reaction conditions for the key cyclization step in its synthesis, minimizing trial-and-error experimentation. Retrosynthesis software, powered by AI, can propose novel and unconventional disconnections of the target molecule, potentially leading to more efficient and sustainable synthetic routes.

Table 1: Potential AI/ML Applications in the Synthesis of this compound

| Application Area | Potential Impact on Synthesis |

| Route Prediction | Identification of the most atom-economical and cost-effective synthetic pathways. |

| Reaction Optimization | Prediction of optimal temperature, pressure, catalyst, and solvent for key reactions. |

| Yield Prediction | Estimation of reaction yields, aiding in the selection of high-performing synthetic routes. |

| Novel Analogue Design | In silico generation of novel derivatives with desired physicochemical properties. |

Detailed research findings in the broader field of chemistry have demonstrated the power of ML models in accurately forecasting reaction yields and identifying optimal reaction conditions. researchgate.net For a molecule like this compound, this could translate to significant time and resource savings in both academic and industrial research settings. The development of bespoke algorithms trained on cyclobutane-specific reaction data will be crucial for enhancing the predictive accuracy for this class of compounds.

Innovations in Asymmetric Synthesis and Flow Chemistry for Cyclobutanamine Production

The biological activity of chiral molecules is often dependent on their stereochemistry. As such, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure this compound is a key research frontier.

Advanced Asymmetric Catalysis:

Future research will likely focus on the development of novel chiral catalysts—be it organocatalysts, transition-metal complexes, or biocatalysts—to achieve high enantioselectivity in the synthesis of the cyclobutane (B1203170) core. These catalysts could be employed in key stereochemistry-defining steps, such as asymmetric cycloadditions or desymmetrization reactions. The goal is to develop methodologies that are not only highly selective but also operate under mild conditions with low catalyst loadings.

Flow Chemistry for Continuous Production:

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. nih.gov The application of flow chemistry to the synthesis of this compound could enable its continuous and efficient production. nih.gov This is particularly relevant for industrial applications where large quantities of the compound may be required. Furthermore, flow reactors can be coupled with in-line purification and analysis techniques, streamlining the entire manufacturing process.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Limited | High |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Process Control | Difficult to control precisely | Precise control over reaction parameters |

| Reproducibility | Can be variable | High |

| Integration | Difficult to integrate with other processes | Easily integrated with other unit operations |

The integration of asymmetric catalysis within a flow chemistry setup represents a particularly exciting avenue. This combination could allow for the continuous, on-demand production of enantiomerically pure this compound, a significant advancement over current synthetic methods.

Exploitation of Novel Reactivity Patterns and Unexplored Transformations of the Cyclobutane Ring System

The strained nature of the cyclobutane ring imparts unique reactivity that can be exploited for novel chemical transformations. nih.gov Future research will delve deeper into understanding and harnessing this reactivity to synthesize complex molecules from this compound.

Ring-Opening and Ring-Expansion Reactions:

The inherent ring strain of the cyclobutane moiety can be leveraged in ring-opening reactions to generate linear molecules with defined stereochemistry. nih.gov Conversely, ring-expansion reactions could provide access to larger carbocyclic or heterocyclic systems that are otherwise difficult to synthesize. researchgate.net The methoxyphenyl and amine substituents on the cyclobutane ring can be expected to influence the regioselectivity and stereoselectivity of these transformations.

C-H Functionalization:

Direct C-H functionalization of the cyclobutane ring is a powerful strategy for introducing new functional groups without the need for pre-functionalized starting materials. acs.org This atom-economical approach could be used to synthesize a diverse library of this compound derivatives for biological screening or materials science applications. The development of catalysts that can selectively activate specific C-H bonds on the cyclobutane ring will be a key challenge and a major focus of future research.

Expansion of this compound Applications in Chemical Biology and Material Sciences

The unique three-dimensional structure of this compound makes it an attractive scaffold for applications beyond traditional medicinal chemistry.

Chemical Biology Probes:

Derivatives of this compound could be designed as chemical probes to study biological processes. nih.gov For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to visualize and identify protein targets within a cell. The rigid cyclobutane core can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation, leading to highly selective biological probes.

Functional Materials:

The incorporation of the this compound motif into polymers or other materials could lead to novel properties. The rigid cyclobutane unit can influence the macroscopic properties of a material, such as its thermal stability or mechanical strength. Furthermore, the amine and methoxyphenyl groups provide handles for further chemical modification, allowing for the fine-tuning of the material's properties. The development of liquid crystals, and functional polymers incorporating this scaffold are potential areas of exploration.

Addressing Fundamental Questions in Stereochemistry and Conformational Control of Cyclobutanes

Despite its seemingly simple structure, the cyclobutane ring presents fundamental questions in stereochemistry and conformational analysis. The puckered nature of the ring leads to different conformational isomers, and the substituents on the ring can influence this equilibrium. bris.ac.uk

Conformational Analysis and Stereocontrol:

Advanced spectroscopic techniques, such as variable-temperature NMR, coupled with computational modeling, can be used to study the conformational dynamics of this compound and its derivatives. Understanding the factors that govern the conformational preferences of the cyclobutane ring is crucial for designing molecules with specific three-dimensional shapes and, consequently, specific biological activities.

Stereodivergent Synthesis:

A major goal in modern organic synthesis is the ability to selectively synthesize any possible stereoisomer of a molecule. Future research will focus on developing "stereodivergent" synthetic routes to access not only the cis isomer but also the trans isomer of 3-(4-Methoxyphenyl)cyclobutanamine, as well as their respective enantiomers. This will allow for a comprehensive investigation of the structure-activity relationships of this important molecular scaffold.

Q & A

Q. What are the recommended synthetic routes for cis-3-(4-Methoxyphenyl)cyclobutanamine, and how can stereochemical purity be ensured?

- Methodological Answer : A common approach involves [2+2] cycloaddition reactions using photochemical or thermal activation. For example, 4-methoxystyrene derivatives can undergo cycloaddition with electron-deficient alkenes to form the cyclobutane core. Stereochemical control is critical; chiral auxiliaries or catalysts (e.g., Lewis acids) may direct cis selectivity. Post-synthesis, chiral HPLC (e.g., using amylose-based columns) or X-ray crystallography (as demonstrated for structurally similar bis(4-methoxyphenyl)cyclobutane derivatives in ) can confirm stereopurity.

Q. How can researchers characterize cis-3-(4-Methoxyphenyl)cyclobutanamine using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : The cis configuration is confirmed by coupling constants (e.g., values for adjacent cyclobutane protons typically range 8–10 Hz). Aromatic protons from the 4-methoxyphenyl group resonate near δ 6.8–7.2 ppm, while methoxy protons appear as a singlet at δ ~3.8 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]), while fragmentation patterns (e.g., loss of NH or methoxy groups) align with cyclobutane analogs in .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective for purity assessment.

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Cyclobutane derivatives are prone to ring-opening under acidic/basic conditions or prolonged UV exposure. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation products. Store in amber vials under inert gas (N/Ar) at –20°C, as recommended for structurally related cyclobutane amines in .

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans) influence the biological activity of 3-(4-Methoxyphenyl)cyclobutanamine derivatives?

- Methodological Answer : Comparative studies using enantiomerically pure cis and trans isomers are essential. For example, in receptor-binding assays (e.g., kinase or GPCR targets), IC values can differ by orders of magnitude due to steric or electronic effects. Molecular docking simulations (e.g., AutoDock Vina) paired with X-ray crystallography of protein-ligand complexes (as seen in ) provide mechanistic insights.

Q. What experimental strategies resolve contradictions in reported metabolic pathways for this compound?

- Methodological Answer : Discrepancies may arise from interspecies differences (e.g., human vs. rodent liver microsomes). Use in vitro models:

- Incubate the compound with human hepatocytes or recombinant CYP450 isoforms (e.g., CYP3A4/2D6).

- Analyze metabolites via LC-MS/MS, comparing fragmentation patterns to synthetic standards.

- Cross-reference with environmental degradant studies of structurally related cyclobutane metabolites in .

Q. How can computational chemistry optimize the design of cis-3-(4-Methoxyphenyl)cyclobutanamine derivatives for target engagement?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map the compound’s electrostatic potential and identify reactive sites.

- Use molecular dynamics (MD) simulations to assess binding kinetics (e.g., residence time in protein pockets).

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities, as applied to cyclobutane-containing inhibitors in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.